molecular formula C13H15ClN4O B500283 N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 942033-78-5

N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500283
CAS No.: 942033-78-5
M. Wt: 278.74g/mol
InChI Key: ZXEHEPFVOSVJBL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorinated aromatic ring, a triazole moiety, and a propanamide group, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 2-methyl-3-bromopropanamide.

    Formation of Intermediate: The 5-chloro-2-methylphenylamine undergoes a nucleophilic substitution reaction with 2-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product is then subjected to cyclization with 1H-1,2,4-triazole under acidic or basic conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the triazole ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.

    Pathways Involved: It can inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
  • N-(5-bromo-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both a triazole and a propanamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-9-3-4-11(14)5-12(9)17-13(19)10(2)6-18-8-15-7-16-18/h3-5,7-8,10H,6H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEHEPFVOSVJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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